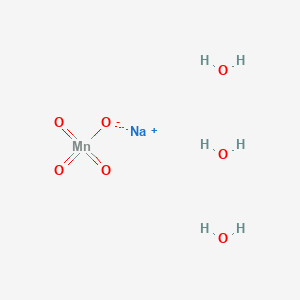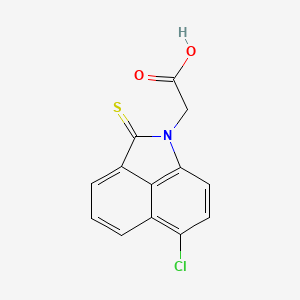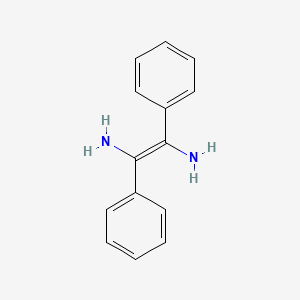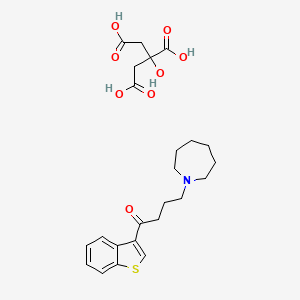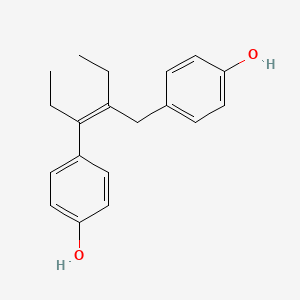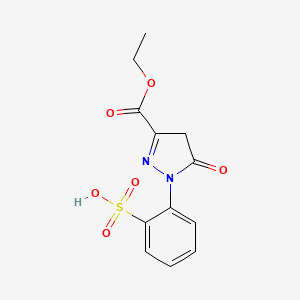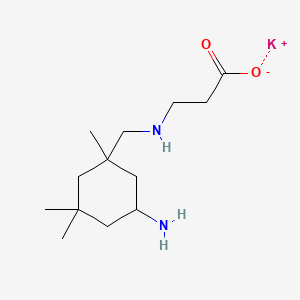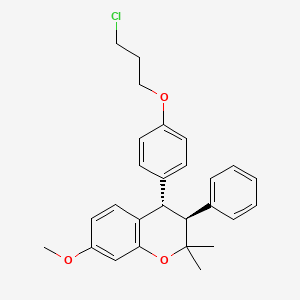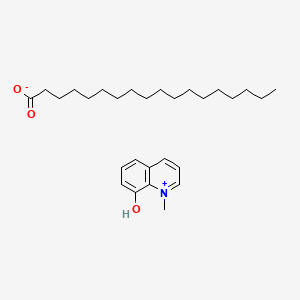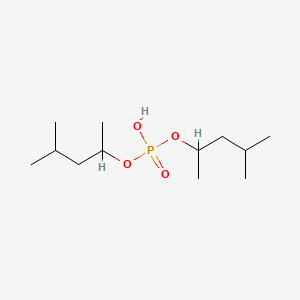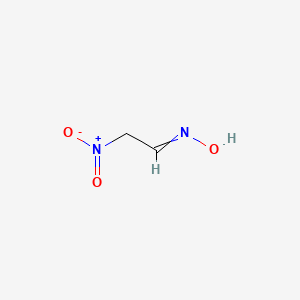
1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a naturally occurring compound found in most human body tissues and fluids, as well as in other organisms. Xanthine is a product of purine degradation and plays a significant role in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy- can be synthesized through several methods. One common route involves the oxidation of hypoxanthine using xanthine oxidase . Another method includes the deamination of guanine by guanine deaminase . These reactions typically occur under mild conditions and are catalyzed by specific enzymes.
Industrial Production Methods: Industrial production of xanthine often involves microbial fermentation processes. Specific strains of bacteria or fungi are used to convert precursor compounds into xanthine. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy- undergoes various chemical reactions, including:
Oxidation: Xanthine can be oxidized to uric acid by the enzyme xanthine oxidase.
Reduction: It can be reduced to hypoxanthine under specific conditions.
Substitution: Various functional groups can be introduced into the xanthine molecule through substitution reactions.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase is commonly used as a reagent for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used for reduction reactions.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products:
Oxidation: Uric acid is the major product formed from the oxidation of xanthine.
Reduction: Hypoxanthine is the major product formed from the reduction of xanthine.
Substitution: Various substituted xanthine derivatives are formed depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy- has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy- involves its interaction with various enzymes and receptors in the body. Xanthine acts as a competitive inhibitor of phosphodiesterase, leading to increased levels of cyclic AMP (cAMP) in cells . This results in various physiological effects, including bronchodilation and increased alertness. Xanthine also acts as an antagonist of adenosine receptors, which contributes to its stimulant effects .
Vergleich Mit ähnlichen Verbindungen
1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy- is similar to other purine derivatives such as:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects, caffeine is widely consumed in beverages like coffee and tea.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of respiratory diseases.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, theobromine has mild stimulant and diuretic effects.
Uniqueness: Xanthine is unique due to its role as an intermediate in the purine degradation pathway and its ability to be converted into various pharmacologically active derivatives .
Eigenschaften
CAS-Nummer |
51933-03-0 |
|---|---|
Molekularformel |
C5H4N4O3 |
Molekulargewicht |
168.11 g/mol |
IUPAC-Name |
9-hydroxy-3H-purine-2,6-dione |
InChI |
InChI=1S/C5H4N4O3/c10-4-2-3(7-5(11)8-4)9(12)1-6-2/h1,12H,(H2,7,8,10,11) |
InChI-Schlüssel |
XCUFSJHXJZGVRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1O)NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



